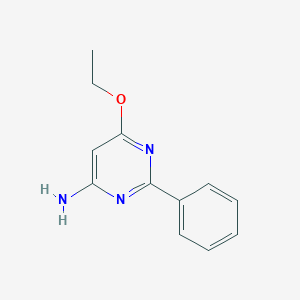
6-Ethoxy-2-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2-phenylpyrimidin-4-amine, also known as EPPA, is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
6-Ethoxy-2-phenylpyrimidin-4-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 6-Ethoxy-2-phenylpyrimidin-4-amine has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In biochemistry, 6-Ethoxy-2-phenylpyrimidin-4-amine has been used as a tool to study the structure and function of enzymes. In pharmacology, 6-Ethoxy-2-phenylpyrimidin-4-amine has been evaluated for its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-2-phenylpyrimidin-4-amine is not fully understood. However, it is believed that 6-Ethoxy-2-phenylpyrimidin-4-amine exerts its effects by inhibiting specific enzymes or receptors in the body. For example, 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2, 6-Ethoxy-2-phenylpyrimidin-4-amine may reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-Ethoxy-2-phenylpyrimidin-4-amine can inhibit the activity of various enzymes, including COX-2, phosphodiesterase-4 (PDE-4), and protein kinase C (PKC). In animal studies, 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have anti-inflammatory, analgesic, and antitumor effects. However, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethoxy-2-phenylpyrimidin-4-amine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Ethoxy-2-phenylpyrimidin-4-amine is its potential as a drug candidate for various diseases. 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the treatment of inflammatory diseases, pain, and cancer. However, there are also some limitations to using 6-Ethoxy-2-phenylpyrimidin-4-amine in lab experiments. For example, 6-Ethoxy-2-phenylpyrimidin-4-amine may have off-target effects on other enzymes or receptors in the body, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for research on 6-Ethoxy-2-phenylpyrimidin-4-amine. One area of interest is the development of 6-Ethoxy-2-phenylpyrimidin-4-amine-based drugs for the treatment of various diseases. Another area of interest is the study of the structure and function of enzymes that are inhibited by 6-Ethoxy-2-phenylpyrimidin-4-amine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethoxy-2-phenylpyrimidin-4-amine and its potential side effects. Overall, 6-Ethoxy-2-phenylpyrimidin-4-amine has the potential to be a valuable tool in scientific research and a promising drug candidate for various diseases.
Méthodes De Synthèse
The synthesis of 6-Ethoxy-2-phenylpyrimidin-4-amine involves the reaction of 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with hydrazine hydrate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is obtained after purification and isolation steps.
Propriétés
Numéro CAS |
119225-03-5 |
|---|---|
Nom du produit |
6-Ethoxy-2-phenylpyrimidin-4-amine |
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
6-ethoxy-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15) |
Clé InChI |
UTDPBEMMXXAYHJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2 |
Synonymes |
4-Pyrimidinamine,6-ethoxy-2-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)

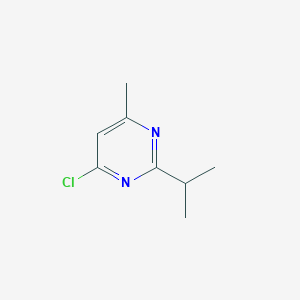
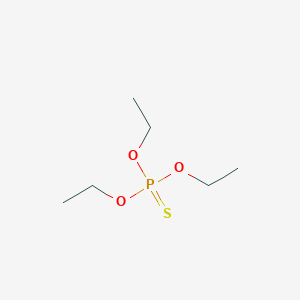
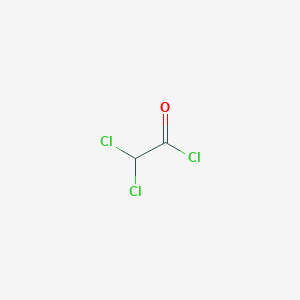
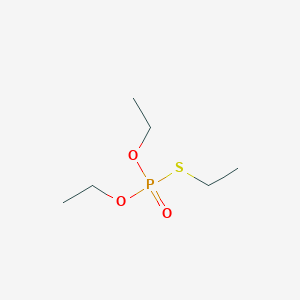
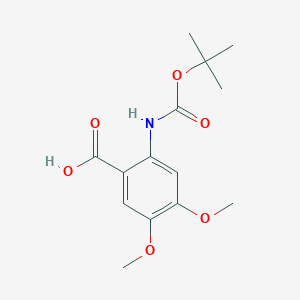
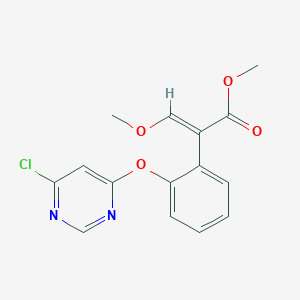
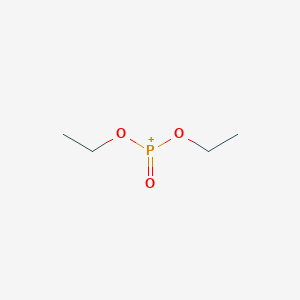
![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
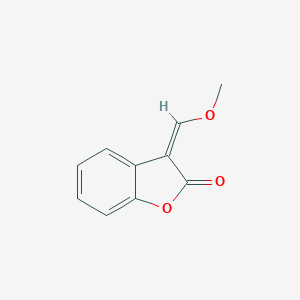
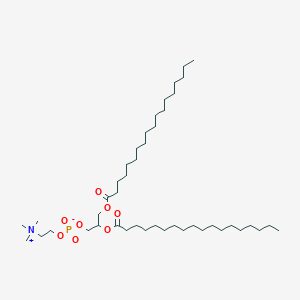
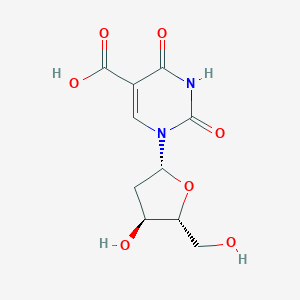
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)